3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
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Overview
Description
3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group, a fluorine atom, and a cyclopropylcarbamoyl group attached to a phenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with an appropriate acid chloride to form the cyclopropylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination of a suitable precursor, such as a phenylboronic acid derivative.
Coupling Reaction: The cyclopropylcarbamoyl intermediate is then coupled with the fluorinated phenylboronic acid derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the cyclopropylcarbamoyl group or the phenyl ring.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing biomolecules for biological studies.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylcarbamoyl and fluorine groups, making it less versatile in certain applications.
2-Fluorophenylboronic Acid: Similar but lacks the cyclopropylcarbamoyl group, which can affect its reactivity and biological activity.
Cyclopropylcarbamoylphenylboronic Acid: Similar but lacks the fluorine atom, which can influence its chemical stability and interactions.
Uniqueness
3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is unique due to the combination of the cyclopropylcarbamoyl group, fluorine atom, and boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-9-7(10(14)13-6-4-5-6)2-1-3-8(9)11(15)16/h1-3,6,15-16H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJJVCOYLPAZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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